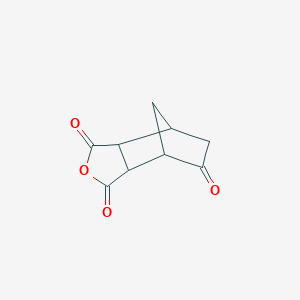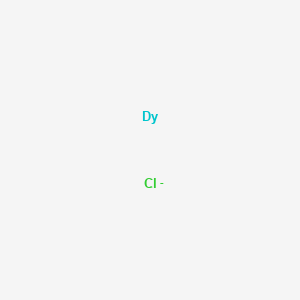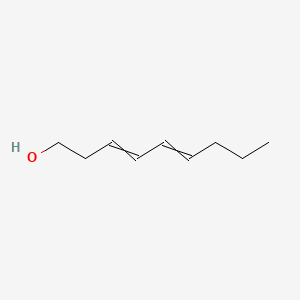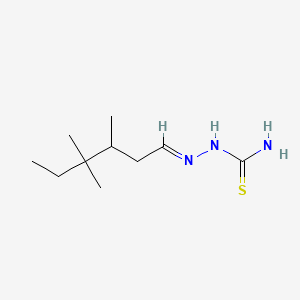
beta,gamma,gamma-Trimethylcaproaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a thiosemicarbazone group attached to a beta, gamma, gamma-trimethylcaproaldehyde moiety. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone typically involves the reaction of beta, gamma, gamma-trimethylcaproaldehyde with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, depending on the desired reaction conditions. The process involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final thiosemicarbazone product.
Industrial Production Methods: Industrial production of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
化学反応の分析
Types of Reactions: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiosemicarbazide derivatives.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It exhibits biological activities such as antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with cellular processes by binding to specific proteins and altering their function. The exact pathways and molecular targets involved in its biological activities are still under investigation.
類似化合物との比較
- Alpha, beta, beta-Trimethylcaproaldehyde thiosemicarbazone
- Beta, delta, delta-Trimethylcaproaldehyde thiosemicarbazone
- Gamma, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone
Comparison: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is unique due to its specific structural arrangement, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects. The presence of the beta, gamma, gamma-trimethyl groups can also impact its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
63884-77-5 |
|---|---|
分子式 |
C10H21N3S |
分子量 |
215.36 g/mol |
IUPAC名 |
[(E)-3,4,4-trimethylhexylideneamino]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-5-10(3,4)8(2)6-7-12-13-9(11)14/h7-8H,5-6H2,1-4H3,(H3,11,13,14)/b12-7+ |
InChIキー |
VPZPJMBRIGXSBI-KPKJPENVSA-N |
異性体SMILES |
CCC(C)(C)C(C)C/C=N/NC(=S)N |
正規SMILES |
CCC(C)(C)C(C)CC=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


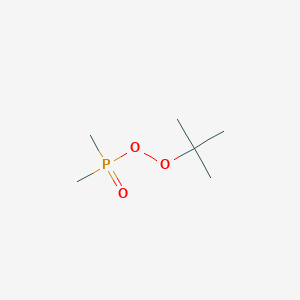
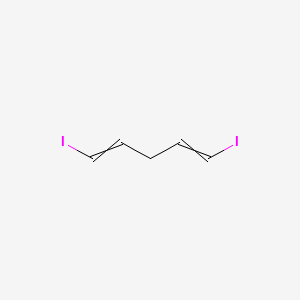
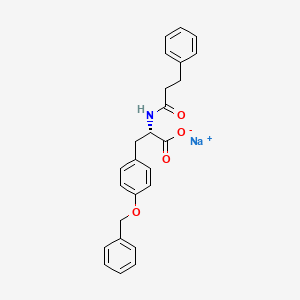
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
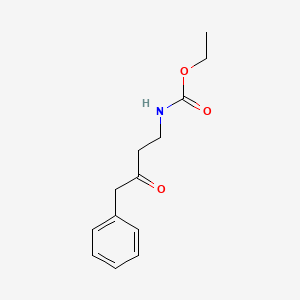
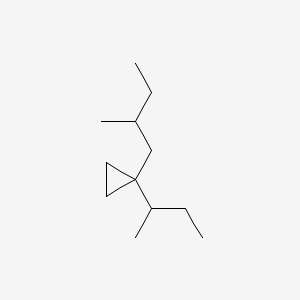
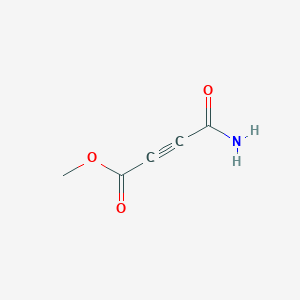
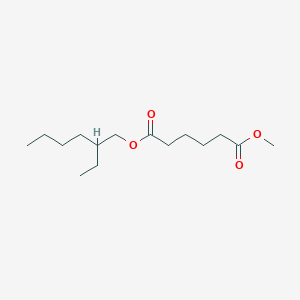
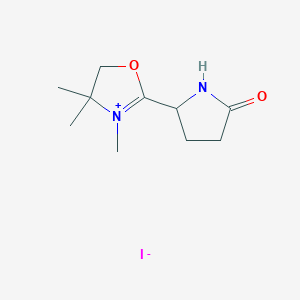
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
